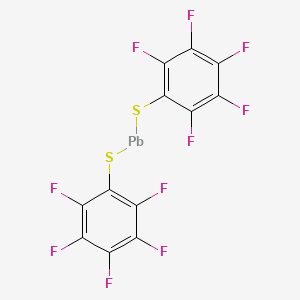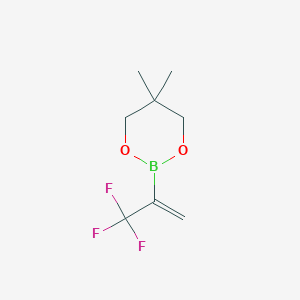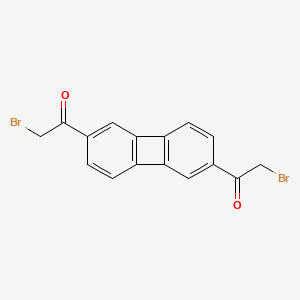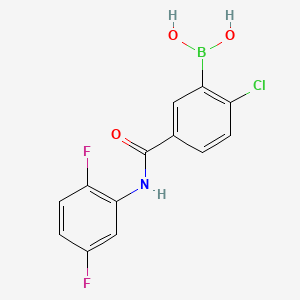
Bis(pentafluorophenylthio) lead(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenylthio) lead(II): is a chemical compound with the molecular formula Pb(SC6F5)2 It is characterized by the presence of lead(II) ions coordinated with two pentafluorophenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(pentafluorophenylthio) lead(II) typically involves the reaction of lead(II) salts with pentafluorothiophenol. One common method is to react lead(II) acetate with pentafluorothiophenol in an organic solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: While specific industrial production methods for bis(pentafluorophenylthio) lead(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(pentafluorophenylthio) lead(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: It can be reduced to lead(0) or other lower oxidation states.
Substitution: The pentafluorophenylthio groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used to replace the pentafluorophenylthio groups.
Major Products:
Oxidation: Lead(IV) compounds.
Reduction: Lead(0) or lead(I) compounds.
Substitution: Compounds with different ligands replacing the pentafluorophenylthio groups.
Scientific Research Applications
Bis(pentafluorophenylthio) lead(II) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various organic transformations.
Biology: Potential use in studying the effects of lead compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of bis(pentafluorophenylthio) lead(II) involves its interaction with molecular targets through the lead(II) ion and the pentafluorophenylthio groups. The lead(II) ion can coordinate with various ligands, while the pentafluorophenylthio groups can participate in electron transfer and other chemical reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
- Bis(pentafluorophenyl) disulfide
- Tetra(pentafluorophenylthio) lead
- Pentafluorophenylthio metal derivatives (e.g., copper, gold, platinum)
Uniqueness: Bis(pentafluorophenylthio) lead(II) is unique due to the presence of lead(II) ions coordinated with pentafluorophenylthio groups, which impart distinct chemical properties such as high thermal stability and resistance to oxidation. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12F10PbS2 |
|---|---|
Molecular Weight |
605 g/mol |
IUPAC Name |
bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]lead |
InChI |
InChI=1S/2C6HF5S.Pb/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
InChI Key |
FRMGVSQFYBYHQO-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S[Pb]SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)



![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)


![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
